molecular formula C48H44N2O4P2 B8194890 N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B8194890
M. Wt: 774.8 g/mol
InChI Key: QKXOFTDADHUTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-amine (CAS: 252288-04-3) is a complex heterocyclic organophosphorus compound with the molecular formula C₂₄H₂₂NO₂P and a molecular weight of 387.42 g/mol . It features a pentacyclic scaffold incorporating phosphorus and oxygen atoms within its fused-ring system, with N,N-diethylamino substituents at the phosphorus center. The compound is synthesized via multistep pathways, and its purity is typically reported as >97% .

Properties

IUPAC Name

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H22NO2P/c2*1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h2*5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXOFTDADHUTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54.CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44N2O4P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11bR)-NN-Diethyl-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine typically involves multiple steps, starting from readily available naphthalene derivatives. The key steps include:

    Formation of the dioxaphosphepin ring: This is achieved through a cyclization reaction involving phosphorus trichloride and a suitable diol.

    Introduction of the diethylamino group: This step involves the reaction of the intermediate with diethylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can also occur, especially at the naphthalene rings, resulting in the formation of dihydronaphthalene derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under mild conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various applications in biotechnology.

Medicine:

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (11bR)-NN-Diethyl-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphorus atom within the dioxaphosphepin ring can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the diethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
N,N-Diethyl-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]amine (Target Compound) C₂₄H₂₂NO₂P 387.42 Diethylamino groups at P-center; fused pentacyclic system with O and P atoms. High purity (>97%); potential for ligand synthesis.
10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]methoxymethyl]-N,N-dimethyl-...-amine Not specified Not reported Dimethylamino and methoxymethyl substituents; similar pentacyclic backbone. Likely explored for coordination chemistry.
N,N-Bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]amine Not specified 599.7 Chiral (1R)-1-(4-methoxyphenyl)ethyl groups; enhanced steric bulk. Potential use in asymmetric catalysis.
Potassium 6-Oxo-7,13,16,22-tetraazatetracyclo[...]tricosa[...]carboxylate Not specified Not reported Macrocyclic quinoxaline derivative with tetraazatricyclic framework; carboxylate group. Submicromolar kinase inhibition (Pim-1/Pim-2).

Structural Differentiation

  • Substituent Variability : The target compound’s N,N-diethyl groups (vs. dimethyl or bulky chiral substituents in analogs) influence its electronic and steric profiles. For instance, the N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl] derivative introduces chirality and aromaticity, which could enhance enantioselective interactions in catalysis.
  • Backbone Complexity: While all analogs share fused polycyclic frameworks, the target compound’s 12,14-dioxa-13-phosphapentacyclo system contrasts with the tetraazatricyclic scaffold in the potassium macrocyclic quinoxaline compound , which demonstrates kinase inhibitory activity.

Functional Implications

  • Reactivity : The phosphorus center in the target compound may exhibit distinct Lewis acidity compared to analogs with electron-withdrawing (e.g., methoxymethyl) or bulky substituents, altering its coordination behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.